6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
61709-08-8 |
|---|---|
Molecular Formula |
C9H6N4O3 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6N4O3/c14-9-11-5-10-8(12-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,10,11,12,14) |
InChI Key |
KXEVKDAOARNPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 6 4 Nitrophenyl 1,3,5 Triazin 2 1h One and Its Analogs
Strategies for the Construction of the 1,3,5-Triazin-2(1H)-one Heterocyclic Framework
The formation of the 1,3,5-triazin-2(1H)-one ring is a pivotal step that can be achieved through several contemporary synthetic routes. These methods prioritize efficiency, yield, and the ability to introduce molecular diversity.
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecular architectures in a single, convergent step, thereby enhancing atom economy and operational simplicity. The construction of the triazine ring via MCRs often involves the condensation of three or more starting materials.
A notable one-pot, three-component synthesis for 1,3,5-triazine-2,4-dithione derivatives has been developed, which proceeds through the reaction of arylaldehydes, thiourea, and orthoformates without the need for a catalyst. nih.govnih.gov This methodology could be adapted for the synthesis of the corresponding triazin-2(1H)-one by utilizing urea (B33335) or its derivatives in place of thiourea. Another effective one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines involves the microwave-assisted three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine, followed by a base-initiated Dimroth rearrangement. nih.gov This approach highlights the potential for MCRs to rapidly generate diverse libraries of triazine compounds.
| Reactant A | Reactant B | Reactant C | Resulting Triazine Core | Key Features |
| Arylaldehyde | Thiourea | Orthoformate | 1,3,5-Triazine-2,4-dithione | Catalyst-free, one-pot nih.govnih.gov |
| Cyanoguanidine | Aromatic Aldehyde | Arylamine | 1,3,5-Triazine-2,4-diamine | Microwave-assisted, involves Dimroth rearrangement nih.gov |
| Imidate | Guanidine | Amide/Aldehyde | 1,3,5-Triazin-2-amine | Base-mediated, good functional group tolerance organic-chemistry.org |
This table illustrates various multicomponent strategies for the synthesis of 1,3,5-triazine (B166579) cores.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective precursor for the synthesis of a vast range of substituted 1,3,5-triazine derivatives. nih.govclockss.org The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution by carefully managing the reaction temperature. derpharmachemica.comresearchgate.net
The synthesis typically proceeds in a stepwise manner:
First Substitution: Reaction with a nucleophile at a low temperature (e.g., 0-5°C) replaces the first chlorine atom. nih.govderpharmachemica.com
Second Substitution: Increasing the temperature (e.g., to room temperature) facilitates the replacement of the second chlorine. derpharmachemica.com
Third Substitution: The final chlorine atom, being the least reactive, often requires elevated temperatures for its displacement. chim.it
To construct the 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one structure, one of the chlorine atoms would be substituted by a 4-nitroaniline (B120555) or a related precursor. Another chlorine would be replaced by a hydroxyl group (or a precursor that can be converted to a carbonyl), often achieved through hydrolysis, to form the triazinone moiety. The final chlorine can be substituted with another desired functional group or reduced. This temperature-controlled, stepwise approach provides a highly adaptable route to precisely substituted triazines. derpharmachemica.commdpi.com
The application of microwave irradiation in organic synthesis has been shown to dramatically accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. clockss.orgmonash.edu The synthesis of 1,3,5-triazines is particularly amenable to this technology. chim.it
Microwave-assisted protocols have been successfully employed for various triazine syntheses, including the construction of the core ring and its subsequent functionalization. clockss.orgnih.gov For instance, the reaction of cyanoguanidine with nitriles to form 2,4-diamino-1,3,5-triazines is efficiently achieved under microwave irradiation. chim.it Similarly, the displacement of chlorine atoms from cyanuric chloride with nucleophiles is significantly faster and often cleaner when performed in a microwave reactor. mdpi.com A study comparing conventional and microwave heating for the synthesis of certain 1,3,5-triazine derivatives reported a 90-95% reduction in reaction time with the microwave method. nih.gov The rapid heating avoids the decomposition of sensitive reagents and products, often leading to higher yields than those obtained by classical heating. chim.it
| Synthetic Step | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
| Synthesis of 1,3,5-triazinane (B94176) derivatives | 10 hours, 62-78% yield | 3 minutes, 98-99% yield | Drastic reduction in time, significant yield improvement clockss.org |
| Nucleophilic substitution on cyanuric chloride | Several hours | A few minutes | Reduced energy consumption, faster screening mdpi.com |
| Synthesis of 1,3,5-triazinyl mono- and bis-ureas | Reaction may not proceed | Good to excellent yields | Enables reactions with unreactive functional groups chim.it |
This table compares conventional and microwave-assisted synthesis for 1,3,5-triazine derivatives.
Cascade reactions, where a series of intramolecular transformations occur in a single operation, provide an elegant and efficient route to complex heterocyclic systems. These pathways can rapidly build the 1,3,5-triazin-2(1H)-one framework from acyclic precursors. For instance, the reaction of 6-amino-substituted 4-hydrazino-1,3,5-triazin-2(1H)-ones with formic acid can lead to the formation of triazolo[1,5-a] chim.itmonash.edunih.gov-triazin-7-ones, demonstrating the potential for intramolecular cyclization to build fused triazine systems. researchgate.net
Annulation reactions, which involve the formation of a ring onto an existing molecular scaffold, are also a viable strategy. Rhodium-catalyzed annulation of N-azolo imines with dioxazolones has been used to obtain a wide range of azolo chim.itmonash.edunih.govtriazines. researchgate.net This type of C-H amidation followed by cyclodehydration could be conceptually applied to construct the triazinone ring. These advanced methods, characterized by their high efficiency and complexity-generating power, represent a frontier in heterocyclic synthesis.
Introduction and Functionalization of the 4-Nitrophenyl Moiety
The introduction of the 4-nitrophenyl group onto the triazine core is a critical functionalization step. While this can be achieved by using 4-nitroaniline as a nucleophile with a chlorotriazine precursor, metal-catalyzed cross-coupling reactions offer a more versatile and powerful alternative, particularly for creating carbon-carbon bonds.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for forming C-C bonds in modern organic synthesis. utwente.nlrsc.org These methods can be employed to attach the 4-nitrophenyl group to a pre-formed triazine ring, typically starting from a halogenated triazine derivative (e.g., 6-chloro-1,3,5-triazin-2(1H)-one).
In a Suzuki coupling, the chloro-triazine would be reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net Copper-catalyzed reactions have also emerged as a powerful and more economical alternative to palladium. researchgate.net A copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids has been developed, which could potentially be adapted to couple a triazinylboronic acid with a 4-halonitrobenzene. nih.gov These reactions generally exhibit broad functional group tolerance, allowing for their application late in a synthetic sequence. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. researchgate.net
| Coupling Reaction | Triazine Substrate | Aryl Partner | Catalyst System | Key Advantage |
| Suzuki Coupling | 6-Chloro-1,3,5-triazin-2(1H)-one | 4-Nitrophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | High functional group tolerance, well-established researchgate.netgoogle.com |
| Copper-Catalyzed Coupling | 6-Chloro-1,3,5-triazin-2(1H)-one | 4-Nitrophenylboronic acid | Cu(I) or Cu(II) salt + Ligand | More economical and earth-abundant catalyst researchgate.netnih.gov |
This table summarizes key metal-catalyzed cross-coupling strategies for arylating the 1,3,5-triazine core.
Nucleophilic Aromatic Substitution in Triazine Systems
The 1,3,5-triazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This characteristic is fundamental to the synthesis and functionalization of triazine derivatives. The reactivity of the triazine core is significantly influenced by the substituents attached to it.
One of the most common precursors for introducing various functionalities is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms on the triazine ring can be sequentially replaced by a wide range of nucleophiles. This substitution is often temperature-dependent, allowing for controlled synthesis of mono-, di-, and trisubstituted triazines. Generally, the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires heating. arkat-usa.org
The nature of the nucleophile plays a crucial role in the reaction's success. Nucleophiles such as amines, phenols, and thiols are commonly employed. arkat-usa.org For instance, the reaction of 2-anilino-4,6-dichloro-1,3,5-triazines with hydroxide (B78521) ions proceeds via an addition-elimination mechanism, where the hydroxide ion attacks the neutral triazine molecule. rsc.org The reactivity can be influenced by the electronic properties of substituents on the nucleophile and the triazine ring.
While the classic SNAr mechanism proceeds in a stepwise manner, concerted mechanisms have also been proposed for certain triazine systems. For example, the reaction of 5-bromo-1,2,3-triazines with phenols has been shown through calculations to proceed via a concerted SNAr pathway. acs.org In some cases, radical-mediated pathways, such as the SRN1 mechanism, may also be involved, particularly in reactions with species like polysulfides. nih.gov
The following table summarizes the temperature-controlled sequential nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine:
| Substitution Step | Typical Reaction Temperature | Product |
| First | 0 °C | Mono-substituted triazine |
| Second | Room Temperature | Di-substituted triazine |
| Third | Elevated Temperature (Heating) | Tri-substituted triazine |
Regioselective Nitration of Phenyl-Substituted Triazinones
The introduction of a nitro group onto the phenyl ring of phenyl-substituted triazinones is a key step in the synthesis of compounds like this compound. This is typically achieved through electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction, which determines the position of the nitro group on the phenyl ring, is of paramount importance.
Traditional nitration methods often employ harsh and corrosive mixed acid systems, such as a mixture of nitric acid and sulfuric acid. frontiersin.org These conditions can lead to poor yields and a lack of regioselectivity, resulting in a mixture of ortho, meta, and para isomers. frontiersin.org
Modern approaches focus on developing milder and more selective nitration protocols. These methods aim to reduce waste and improve the chemo- and regioselectivity of the reaction. frontiersin.org The choice of nitrating agent and reaction conditions can significantly influence the outcome. For instance, the use of metal nitrates, such as copper(II) nitrate (B79036) in acetic anhydride (B1165640) (a method known as Menke nitration), can provide a convenient route to nitro-substituted aromatic compounds. researchgate.netepfl.ch The in-situ formation of acetyl nitrate is believed to play a crucial role in this reaction. researchgate.net
The directing effect of the triazinone substituent on the phenyl ring will influence the position of nitration. For a phenyl group attached to a triazine ring, the electronic nature of the triazine moiety will dictate the preferred position of electrophilic attack. The specific conditions, including the nitrating agent, solvent, and temperature, must be carefully controlled to achieve the desired regioselectivity, favoring the formation of the para-substituted product.
The table below illustrates different nitration conditions and their potential outcomes for aromatic compounds:
| Nitrating Agent/System | Typical Conditions | Selectivity/Remarks |
| Mixed Acid (HNO₃/H₂SO₄) | Harsh, corrosive | Often leads to a mixture of isomers, low regioselectivity. frontiersin.org |
| Copper(II) Nitrate in Acetic Anhydride | Milder conditions | Can provide a convenient route to nitro-substituted derivatives. researchgate.netepfl.ch |
| AgNO₃ and K₂S₂O₈ | Mild (reflux in acetonitrile) | Can favor ortho-nitration for N-acetyl anilides. researchgate.net |
Mechanistic Elucidation of 1,3,5-Triazinone Formation
Understanding the mechanism of 1,3,5-triazinone formation is crucial for optimizing reaction conditions and developing new synthetic routes. The formation of the triazine ring typically involves cycloaddition or condensation reactions.
Investigation of Reaction Intermediates and Transition States
The formation of 1,3,5-triazinones can proceed through various intermediates depending on the synthetic route. For example, in the synthesis of fused 1,2,3-triazin-4-ones, the nature of a key reaction intermediate has been a subject of investigation. ntu.ac.uk Evidence from kinetic analysis and Hammett plots has suggested the involvement of a diradical intermediate in the deazoniation of substituted 1,2,3-benzotriazinones. ntu.ac.uk
In other synthetic pathways, such as those involving the reaction of dichloro pinacolone, a compound with the structural formula is formed as an intermediate, which is then oxidized to trimethyl pyruvic acid before cyclization. google.com The in-situ generation of reactive species like nitrilimine, which then undergoes cycloaddition reactions, is another important mechanistic aspect in the formation of certain heterocyclic systems, including triazinones. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to calculate and propose reaction mechanisms, including the identification of transition states. acs.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide valuable insights into the reaction mechanism by determining the rate-limiting step and the influence of various parameters on the reaction rate. For the alkaline hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines, kinetic data have shown that the reaction follows a pseudo-first-order rate law. rsc.org The rate constants can be used to construct Hammett plots, which correlate reaction rates with substituent electronic effects, providing further mechanistic details. ntu.ac.uk
The rate of cycloaddition reactions involving triazines can be remarkably fast. For instance, the cycloaddition of 5-nitro-1,2,3-triazine with amidines has been observed to be nearly complete within seconds at millimolar concentrations. nih.gov The determination of activation energy through kinetic studies at different temperatures can also help in understanding the reaction mechanism. For example, in the formation of methyl ethyl ketazine, the activation energy was determined to be 24.5 kJ/mol. dntb.gov.ua
The following table presents key parameters obtained from kinetic studies of related reactions:
| Reaction System | Kinetic Parameter | Finding |
| Alkaline hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines | Reaction Order | Pseudo-first-order. rsc.org |
| Deazoniation of 1,2,3-benzotriazinones | Hammett Plot Analysis | Suggests a diradical intermediate. ntu.ac.uk |
| Formation of methyl ethyl ketazine | Activation Energy | 24.5 kJ/mol. dntb.gov.ua |
Role of Catalysis in Cycloaddition and Condensation Reactions
Catalysis plays a pivotal role in many synthetic routes to 1,3,5-triazinones and related heterocycles, often improving reaction rates, yields, and selectivity. Both acid and base catalysis are commonly employed.
In the cyclization step to form the triazinone ring from trimethyl pyruvic acid and thiosemicarbazide, an acid catalyst is utilized. google.com Base-catalyzed reactions are also prevalent, such as the formation of 1,3,5-triazines from anilines and a Mannich reagent, which proceeds at ambient temperature without the need for transition metals. researchgate.net
Transition metal catalysts, such as copper and palladium, are also used in the synthesis of triazine derivatives. mdpi.comgoogle.com For example, copper-catalyzed reactions of 1,1-dibromoalkenes and biguanides provide substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org Gold nanoparticles have also been shown to catalyze the azide-alkyne cycloaddition reaction to form triazoles. mdpi.com
Furthermore, Brønsted acid catalysis has been successfully applied in enantioselective transannular (3 + 2) cycloaddition reactions to form complex polycyclic systems. nih.gov Microwave irradiation, in combination with catalysts like yttrium salts, has emerged as a green and efficient method for the cyclotrimerization of nitriles to form 1,3,5-triazines. chim.it
The table below highlights various catalytic systems used in the synthesis of triazines and related compounds:
| Catalyst Type | Example | Application |
| Acid Catalysis | - | Ring-closure reaction to form triazinone. google.com |
| Base Catalysis | Cesium carbonate | Synthesis of unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org |
| Transition Metal Catalysis | Copper, Palladium, Gold | Cycloaddition and cross-coupling reactions. mdpi.comgoogle.comorganic-chemistry.org |
| Brønsted Acid Catalysis | Chiral phosphoric acid | Enantioselective cycloaddition reactions. nih.gov |
| Microwave-Assisted Catalysis | Yttrium salts | Cyclotrimerization of nitriles. chim.it |
Chemical Transformations and Derivatization Strategies of 6 4 Nitrophenyl 1,3,5 Triazin 2 1h One
Functionalization at the 1,3,5-Triazin-2(1H)-one Ring System
Electrophilic and Nucleophilic Substitutions on the Heterocyclic Nitrogen Atoms
Direct electrophilic substitution on the ring nitrogen atoms of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one is generally unfavorable. The s-triazine ring is considered π-deficient, and the lone pair electrons of the nitrogen atoms contribute to the aromatic sextet, reducing their availability for attack by electrophiles. Furthermore, in acidic conditions often required for electrophilic substitution, the nitrogen atoms are readily protonated, which further deactivates the ring system towards electrophiles.
The heterocyclic nitrogen atoms in the triazinone ring are primarily characterized by their acidic protons (N-H). Deprotonation by a suitable base generates anionic nitrogen species, which are potent nucleophiles. These nucleophilic centers are the primary sites for functionalization via alkylation and acylation, which are discussed in the subsequent section.
Alkylation and Acylation Reactions for N-Substitution
The N-H protons of the triazinone ring can be removed by a base to form a triazinate (B1681374) anion. This anion can then act as a nucleophile, attacking alkylating or acylating agents to form N-substituted derivatives. The regioselectivity of these reactions can be complex, as the molecule offers multiple nitrogen and oxygen atoms as potential sites for attack (N1, N3, N5, and the exocyclic oxygen).
Research on analogous fused triazinone systems provides insight into this reactivity. For instance, the alkylation of 5-dimethylaminotetrazolo[1,5-a] researchgate.netresearchgate.netchim.ittriazin-7-one with allyl bromide resulted in a mixture of products arising from both N-alkylation and O-alkylation, demonstrating the competitive nature of these reaction pathways. researchgate.net Applying this to this compound, one can anticipate that reaction with an alkyl halide in the presence of a base would yield a mixture of N- and O-alkylated products.
Similarly, N-acylation can be achieved. Studies on the reactions of 2-amino researchgate.netresearchgate.netchim.ittriazines with ketones in the presence of iodine and a copper catalyst have led to the formation of N-( researchgate.netresearchgate.netchim.ittriazine-2-yl) α-ketoamides. nih.gov This transformation involves the formation of a new C-N bond where the triazine nitrogen acts as a nucleophile, indicating that N-acylation is a viable strategy for derivatization.
Table 1: Representative N-Substitution Reactions on Triazinone-Related Scaffolds
| Starting Material Analogue | Reagent | Conditions | Product Type | Ref. |
|---|---|---|---|---|
| 5-dimethylaminotetrazolo[1,5-a] researchgate.netresearchgate.netchim.ittriazin-7-one salt | Allyl bromide | Acetonitrile | N-alkylation and O-alkylation products | researchgate.net |
Ring-Opening and Rearrangement Processes
The π-deficient nature of the 1,3,5-triazine (B166579) ring makes it susceptible to nucleophilic attack that can lead to ring-opening. researchgate.net Strong nucleophiles such as amines, ammonia, and amidines can attack the electrophilic carbon atoms (C4/C6) of the triazine ring, initiating a cascade that results in cleavage of the heterocyclic system. researchgate.net For this compound, such a reaction would likely involve initial attack at the C4 or C6 position, followed by bond cleavage. The specific outcome depends on the nucleophile, the solvent, and the reaction conditions. chim.it These reactions are often used synthetically to transform triazines into other heterocyclic or acyclic structures. researchgate.net
Modifications of the 4-Nitrophenyl Substituent
The 4-nitrophenyl group offers a secondary platform for chemical modification, primarily through reactions involving the nitro group or the aromatic ring itself.
Selective Reduction of the Nitro Group to an Amino Functionality
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis. This conversion dramatically alters the electronic properties of the substituent, changing it from a strong electron-withdrawing group to a strong electron-donating group. The resulting amino group serves as a versatile handle for a wide array of subsequent derivatizations, including diazotization, acylation, and alkylation.
Numerous methods are available for the chemoselective reduction of nitroarenes, which can be applied to this compound. The key challenge is to achieve reduction of the nitro group without affecting the potentially reducible triazine ring.
Commonly employed methods include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. The conditions can be tuned (pressure, temperature, solvent) to favor selectivity.
Metal/Acid Systems: Classic methods like using iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for nitro group reduction.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), often under milder conditions than direct hydrogenation.
The resulting 6-(4-aminophenyl)-1,3,5-triazin-2(1H)-one is a key intermediate. The newly formed aniline (B41778) derivative has a highly activated phenyl ring, making it more susceptible to electrophilic aromatic substitution compared to the starting material. byjus.com
Table 2: General Conditions for Selective Nitro Group Reduction
| Reagent System | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT-50°C, 1-50 atm H₂ | 6-(4-Aminophenyl)-1,3,5-triazin-2(1H)-one |
| Fe, HCl | Aqueous Ethanol, Reflux | 6-(4-Aminophenyl)-1,3,5-triazin-2(1H)-one |
Halogenation and Other Electrophilic Aromatic Substitutions on the Phenyl Ring
Further electrophilic aromatic substitution (EAS) on the 4-nitrophenyl ring of the title compound is exceptionally challenging. The reaction rate is governed by the electron density of the aromatic ring, which is severely diminished by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the 1,3,5-triazin-2(1H)-on-6-yl substituent.
The nitro group is one of the strongest deactivating groups for EAS, directing incoming electrophiles to the meta position. msu.eduyoutube.com The triazine ring is also strongly electron-withdrawing due to the high electronegativity of its nitrogen atoms, further deactivating the attached phenyl ring. researchgate.net The combined effect of these two substituents makes the phenyl ring extremely electron-poor and thus highly unreactive towards electrophiles.
Forcing conditions, such as high temperatures and the use of highly reactive electrophilic reagents (e.g., oleum (B3057394) for sulfonation or Br₂ with a strong Lewis acid for bromination), would be necessary to induce any reaction. msu.edu If a reaction were to occur, substitution would be expected at the positions meta to the nitro group (i.e., positions 3 and 5 of the phenyl ring). However, such harsh conditions might also promote side reactions, including degradation of the triazine ring. No standard examples of successful EAS on this specific, doubly deactivated system are readily found in the literature, which is consistent with the predicted low reactivity.
Introduction of Diverse Functional Groups on the Phenyl Moiety
The 4-nitrophenyl group of the parent compound serves as a key handle for chemical modification. The electron-withdrawing nitro group can be readily transformed into a variety of other substituents, profoundly altering the electronic and steric properties of the molecule.
The most fundamental transformation is the reduction of the nitro group to a primary amine, yielding 6-(4-aminophenyl)-1,3,5-triazin-2(1H)-one. This reaction is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride (SnCl₂) in acidic medium, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite (B78146) (Na₂S₂O₄).
The resulting 4-amino derivative is a versatile intermediate for further functionalization. The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a reactive diazonium salt. This intermediate is susceptible to substitution by a wide range of nucleophiles, enabling the introduction of various functional groups through well-established procedures like the Sandmeyer and related reactions. For instance, treatment with copper(I) halides (CuCl, CuBr) can introduce chloro and bromo substituents, while copper(I) cyanide (CuCN) yields the corresponding nitrile. The Schiemann reaction, using fluoroboric acid (HBF₄), allows for the introduction of fluorine.
Furthermore, the amino group can be readily acylated using acid chlorides or anhydrides to form amide derivatives, or it can be alkylated to produce secondary and tertiary amines. These transformations provide access to a broad library of derivatives with modified solubility, polarity, and hydrogen-bonding capabilities.
interactive_table
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Nitro Reduction | SnCl₂/HCl or H₂/Pd-C | 4-Amino (-NH₂) |
| Sandmeyer (Halogenation) | 1. NaNO₂/HCl (0-5 °C) 2. CuCl or CuBr | 4-Chloro (-Cl) or 4-Bromo (-Br) | | Sandmeyer (Cyanation) | 1. NaNO₂/HCl (0-5 °C) 2. CuCN | 4-Cyano (-CN) | | Schiemann Reaction | 1. NaNO₂/HBF₄ (0-5 °C) 2. Heat | 4-Fluoro (-F) | | Hydroxylation | 1. NaNO₂/H₂SO₄ (0-5 °C) 2. H₂O, Heat | 4-Hydroxy (-OH) | | Acylation | RCOCl, Pyridine | 4-Acylamido (-NHCOR) |
Formation of Condensed and Fused Ring Systems Involving the Triazinone Scaffold
The 1,3,5-triazinone ring is an excellent building block for the synthesis of more complex, polycyclic heterocyclic systems. By introducing appropriate functional groups onto the triazine core, intramolecular or intermolecular cyclization reactions can be induced to form fused rings. A prominent strategy involves the synthesis of nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govresearchgate.netbibliotekanauki.pltriazines.
This approach typically begins with a precursor such as a 6-hydrazinyl-1,3,5-triazin-2(1H)-one. The hydrazinyl group, acting as a binucleophile, can react with various one-carbon electrophiles to construct the fused five-membered triazole ring. For example, reaction with triethyl orthoformate results in the formation of an unsubstituted triazolo ring, while other orthoesters can introduce alkyl or aryl substituents at the 2-position of the fused system. researchgate.net Similarly, cyclization with cyanogen (B1215507) bromide leads to a 2-amino-substituted triazolotriazine, and reaction with carbon disulfide can yield a 2-thioxo derivative. researchgate.net
These fused heterocycles exhibit a more rigid, planar structure compared to the parent triazinone and possess distinct chemical properties and potential for further functionalization on the newly formed ring. The synthesis of such compounds demonstrates the utility of the triazinone scaffold as a foundation for building diverse and complex heterocyclic architectures. nih.gov
interactive_table
| Fused System | Cyclization Reagent | Substituent at C-2 |
|---|---|---|
| nih.govresearchgate.netnih.govTriazolo[1,5-a] nih.govresearchgate.netbibliotekanauki.pltriazin-7-one | Triethyl Orthoformate | -H |
| 2-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govresearchgate.netbibliotekanauki.pltriazin-7-one | Triethyl Orthoacetate | -CH₃ |
| 2-Amino- nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govresearchgate.netbibliotekanauki.pltriazin-7-one | Cyanogen Bromide (BrCN) | -NH₂ |
| 2-Thioxo-2,3-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govresearchgate.netbibliotekanauki.pltriazin-7-one | Carbon Disulfide (CS₂) | =S (Thione) |
Development of Chiral Derivatizing Agents Based on the Triazinone Platform
The 1,3,5-triazine framework can be modified to create chiral derivatizing agents (CDAs), which are valuable tools for the separation of enantiomers and the determination of enantiomeric purity. wikipedia.org The principle involves covalently attaching a chiral auxiliary to the triazine core. This chiral triazine derivative can then react with a racemic analyte (e.g., an alcohol, amine, or carboxylic acid) to produce a pair of diastereomers. Because diastereomers have different physical properties, they can be separated using standard chromatographic techniques such as HPLC or distinguished by NMR spectroscopy.
The development of such agents from the triazinone platform can be envisioned through several synthetic routes. One common approach involves using a highly reactive triazine precursor, such as 2,4-dichloro-6-alkoxy-1,3,5-triazine, and substituting one of the chloro groups with a chiral amine or an ester of a chiral amino acid. nih.govbibliotekanauki.pl This creates a chiral condensing reagent that can be used in enantioselective synthesis or for derivatization. nih.govnih.gov
Alternatively, starting from 6-(4-aminophenyl)-1,3,5-triazin-2(1H)-one, the amino group can be used as an anchor point. Reaction with a chiral carboxylic acid (e.g., Mosher's acid or an N-protected amino acid) would form diastereomeric amides. More versatilely, a chiral moiety can be attached to the N-1 or N-3 positions of the triazinone ring itself after appropriate activation. The presence of multiple reaction sites on the triazine scaffold allows for the introduction of both the chiral auxiliary and a chromophore (like the nitrophenyl group) to facilitate detection.
interactive_table
| Chiral Auxiliary Type | Example | Target Racemic Analyte |
|---|---|---|
| Chiral Amino Acid Ester | L-Proline Methyl Ester | Racemic Carboxylic Acids |
| Chiral Amine | (R)-1-Phenylethylamine | Racemic Acid Chlorides |
| Chiral Alcohol | (-)-Menthol | Racemic Isocyanates |
| Chiral Carboxylic Acid | (S)-Naproxen | Racemic Amines |
Theoretical and Computational Chemistry Investigations of 6 4 Nitrophenyl 1,3,5 Triazin 2 1h One
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its chemical behavior. Frontier molecular orbital (FMO) theory, in particular, is a key framework for predicting reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) playing central roles.
The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive.
Quantum chemical calculations, often employing DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the energies of these orbitals. From the HOMO and LUMO energies, several global reactivity indices can be derived, providing a quantitative measure of the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Global Hardness (η): A measure of the resistance to charge transfer, calculated as η = (I - A) / 2.
Chemical Potential (μ): The escaping tendency of electrons, calculated as μ = -(I + A) / 2.
Global Electrophilicity Index (ω): An indicator of a molecule's ability to accept electrons, calculated as ω = μ² / (2η).
Table 1: Calculated HOMO-LUMO Energies and Global Reactivity Indices for 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one Hypothetical data based on theoretical principles.
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.75 |
| Energy Gap (ΔE) | 4.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.75 |
| Global Hardness (η) | 2.05 |
| Chemical Potential (μ) | -4.80 |
| Global Electrophilicity Index (ω) | 5.61 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.
In this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the nitro group and the carbonyl group of the triazine ring, as well as the nitrogen atoms of the triazine ring, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential would likely be located around the hydrogen atoms, particularly the N-H proton of the triazine ring. The aromatic rings would exhibit a more complex potential distribution due to the interplay of the electron-withdrawing nitro group and the triazine ring.
Analysis of the charge distribution, often through methods like Mulliken or Natural Population Analysis (NPA), would quantify the partial charges on each atom, confirming the qualitative picture provided by the MEP map.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra, providing a direct link between the computed molecular properties and experimental observations.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of these vibrations, aiding in the assignment of experimental spectra. These calculations are typically performed at the same level of theory as the geometry optimization to ensure the structure is at a stationary point on the potential energy surface.
For this compound, characteristic vibrational modes would include:
N-H stretching and bending vibrations from the triazinone ring.
C=O stretching from the carbonyl group.
C=N and C-N stretching and ring vibrations of the triazine.
Asymmetric and symmetric stretching of the NO₂ group.
C-H stretching and bending of the aromatic rings.
C=C stretching of the aromatic rings.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Hypothetical data based on theoretical principles.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Triazine) | Stretching | 3400-3300 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Triazine) | Stretching | 1720-1700 |
| C=N (Triazine) | Stretching | 1650-1550 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| NO₂ | Asymmetric Stretching | 1550-1520 |
| NO₂ | Symmetric Stretching | 1350-1320 |
NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govacs.org These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules.
For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the nitrophenyl ring would be deshielded due to the electron-withdrawing effect of the nitro group, resulting in higher chemical shifts. The chemical shifts of the triazine ring would be affected by the electronegative nitrogen atoms and the carbonyl group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Hypothetical data based on theoretical principles.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
| ¹H | N-H (Triazine) | 10.0-11.0 |
| ¹H | CH (Triazine) | 8.5-9.0 |
| ¹H | CH (Phenyl, ortho to NO₂) | 8.3-8.5 |
| ¹H | CH (Phenyl, meta to NO₂) | 7.8-8.0 |
| ¹³C | C=O (Triazine) | 165-170 |
| ¹³C | C (Triazine, attached to N) | 150-160 |
| ¹³C | C (Phenyl, attached to Triazine) | 140-145 |
| ¹³C | C (Phenyl, attached to NO₂) | 148-152 |
| ¹³C | CH (Phenyl) | 120-135 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are crucial for its function and interactions. Conformational analysis and molecular dynamics simulations provide insights into these aspects.
Conformational analysis of this compound would primarily focus on the rotation around the single bond connecting the phenyl and triazine rings. Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the triazine ring, a non-planar conformation is likely to be the most stable. A potential energy surface scan, where the dihedral angle between the two rings is systematically varied, would reveal the energy minima corresponding to the most stable conformers and the energy barriers to rotation.
Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior over time. iaanalysis.com By simulating the motion of all atoms in the molecule, often in the presence of a solvent, MD can explore the accessible conformational space, identify dominant conformations, and analyze the flexibility of different parts of the molecule. For this compound, an MD simulation would reveal the preferred dihedral angle distribution and how it fluctuates over time, providing a more realistic representation of the molecule's structure in a dynamic environment.
Exploration of Preferred Conformations and Rotational Barriers
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For this compound, a key conformational feature is the rotation around the single bond connecting the nitrophenyl group to the triazinone ring. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface of this rotation.
By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the lowest energy conformations (preferred conformations) and the energy barriers between them (rotational barriers). It is expected that the most stable conformation would be one where the phenyl and triazine rings are coplanar, to maximize π-conjugation. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the triazine ring, as well as the nitro group, could lead to a slightly twisted lowest-energy state.
The rotational barrier is the energy difference between the most stable conformation and the highest energy conformation (the transition state for rotation). A higher barrier indicates restricted rotation. In the case of this compound, the presence of the nitro group could influence this barrier through both steric and electronic effects.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 0.5 | Near-planar |
| 30 | 0.0 | Global Minimum (Slightly Twisted) |
| 60 | 2.5 | Twisted |
| 90 | 5.0 | Transition State (Perpendicular) |
Simulation of Molecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations can be used to model the behavior of multiple molecules over time, providing insights into intermolecular interactions and the potential for self-assembly. For this compound, the key interactions driving self-assembly would be hydrogen bonding involving the N-H and C=O groups of the triazinone ring, and π-π stacking between the aromatic rings.
An MD simulation would typically involve placing a number of molecules in a simulation box with a chosen solvent and observing their behavior under defined temperature and pressure. The trajectories of the molecules would reveal how they interact and whether they form stable, ordered aggregates. The presence of the polar nitro group would also be expected to play a significant role in dictating the nature of these intermolecular interactions. The results of such simulations can be used to predict crystal packing and the formation of larger supramolecular structures.
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS |
| System Size | 100-1000 molecules |
| Solvent | Water, DMSO, or other relevant solvent |
| Simulation Time | 10-100 nanoseconds |
| Expected Outputs | Radial distribution functions, hydrogen bond analysis, visualization of self-assembled structures |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to explore different synthetic pathways and to understand the factors that control the reaction's outcome.
Transition State Characterization for Synthetic Pathways
A common route to substituted triazines involves the reaction of cyanuric chloride with appropriate nucleophiles. Another possibility is the cyclotrimerization of nitriles. For any proposed synthetic step, the transition state (the highest energy point along the reaction coordinate) can be located using computational methods. The geometry and energy of the transition state are crucial for understanding the reaction's kinetics. For example, in the reaction of a precursor with 4-nitroaniline (B120555), the transition state for the nucleophilic aromatic substitution could be calculated to understand the activation energy of this step.
Energy Profiles of Chemical Transformations
Once the reactants, products, and transition states for a reaction have been computationally identified, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's thermodynamics and kinetics. By comparing the energy profiles of different possible reaction pathways, the most likely mechanism can be determined. For the synthesis of this compound, this could help in optimizing reaction conditions to favor the desired product and minimize side reactions.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
| Intermediate | -5.0 |
| Second Transition State | +15.0 |
| Products | -10.0 |
Structure-Property Relationship Studies via Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (excluding biological outcomes)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally measured property.
For this compound, a QSPR study could be used to predict properties such as solubility, melting point, boiling point, and chromatographic retention time, without the need for experimental measurement. The first step in a QSPR study is the calculation of a wide range of molecular descriptors. These can be classified into several categories:
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The nitro group in this compound would significantly influence these descriptors.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and moments of inertia.
Topological descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity.
Thermodynamic descriptors: These include properties like heat of formation and hydration energy.
Once these descriptors are calculated for a set of related triazine derivatives with known experimental properties, a statistical model (e.g., multiple linear regression, partial least squares) can be developed to predict the properties of new compounds like this compound.
| Descriptor Type | Example Descriptor | Predicted Property |
|---|---|---|
| Electronic | Dipole Moment | Solubility in polar solvents |
| Steric | Molecular Surface Area | Boiling Point |
| Topological | Wiener Index | Chromatographic Retention Time |
| Thermodynamic | Heat of Formation | Melting Point |
Advanced Materials Science and Catalytic Applications of 6 4 Nitrophenyl 1,3,5 Triazin 2 1h One Derivatives
Integration into Polymer and Supramolecular Architectures
The rigid and planar structure of the 1,3,5-triazine (B166579) ring makes it an exceptional building block for creating ordered and porous materials. Derivatives containing the 4-nitrophenyl group can be functionalized to act as monomers, leading to the formation of advanced polymers and frameworks with high thermal stability and specific functionalities.
Design of Triazine-Based Monomers for Polymerization
The synthesis of polymers from triazine derivatives often begins with the design of multifunctional monomers. For instance, 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine (B1623257) (TNPT) can serve as a key aromatic nitro monomer. mdpi.com This molecule, featuring three reactive sites, can undergo reductive homocoupling or heterocoupling with amino-functionalized monomers to form azo-bridged polymers. mdpi.com The presence of the nitro groups is crucial for these polymerization reactions. Similarly, other derivatives can be synthesized by reacting cyanuric chloride with p-substituted anilines, yielding sym-2,4,6-trisubstituted-s-triazine derivatives that can act as monomers or charring agents in polymer composites to enhance properties like flame retardancy. mdpi.com The reaction of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione with polybutadiene (B167195) demonstrates how triazine moieties can be incorporated to cross-link polymer chains, thereby improving the thermal and mechanical properties of the resulting material. ontosight.ai
Fabrication of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) are classes of porous crystalline materials constructed from organic building units linked by strong covalent bonds. nih.gov Triazine derivatives are widely used as nodes in these frameworks due to their C3 symmetry, which facilitates the formation of ordered, porous 2D or 3D networks.
Triazine-based COFs are often synthesized via Schiff base condensation reactions between amine-functionalized triazines, like 1,3,5-tris-(4-aminophenyl)triazine (TAPT), and aldehyde-containing linkers. rsc.org The resulting frameworks exhibit high crystallinity, large surface areas, and significant nitrogen content. rsc.org These materials have shown great promise in applications such as gas storage and chemical sensing. For example, a triazine-functionalized luminescent COF named TRIPTA demonstrated excellent CO2 uptake capacity and high sensitivity for detecting nitroaromatic compounds through fluorescence quenching. rsc.org
Similarly, triazine-based POFs can be constructed through Friedel-Crafts reactions. For example, reacting cyanuric chloride with triphenylamine (B166846) monomers produces POFs that have been successfully used as coatings for solid-phase microextraction fibers to analyze organochlorine pesticides in fruit samples. nih.gov The introduction of flexible building units into triazine-based COFs can also enhance photoluminescence efficiency by inhibiting aggregation-caused quenching, a common issue in π-stacked layered materials. researchgate.net
| Framework Name | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application(s) | Reference(s) |
| TRIPTA | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 1,3,5-triformylphloroglucinol (TFP) | 609 | 0.351 | Nitroaromatic sensing, CO₂ storage | rsc.org |
| DTZ-COF | Two π-electron deficient triazine monomers | 1276.5 | Not specified | CO₂/N₂ separation, Picric acid detection | researchgate.net |
| TAPB-TTB COF | 2,4,6-triphenyl-1,3,5-triazine (B147588) and 2,4,6-triphenylbenzene derivatives | Not specified | Not specified | Photoelectrochemical H₂ evolution | researchgate.net |
| CC-TPA POFs | Cyanuric chloride and triphenylamine | Not specified | Not specified | Solid-phase microextraction of pesticides | nih.gov |
| AZO-T-P2 | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine (TNPT) | Not specified | Not specified | Porous polymer for gas adsorption | mdpi.com |
Role as Catalysts or Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms within the 1,3,5-triazine ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal centers. This property, combined with the ability to incorporate these structures into porous, high-surface-area supports like COFs, makes triazine derivatives highly valuable in catalysis.
Applications in Organic Transformations
Triazine-based materials have been explored as catalysts for various organic reactions. For instance, pyrazole-based ligands, which share heterocyclic nitrogen motifs with triazines, can form in situ complexes with copper(II) salts to catalyze the oxidation of catechol to o-quinone. mdpi.com While not a direct application of the title compound, this demonstrates the catalytic potential of related nitrogen-rich heterocyclic systems. More directly, triazine derivatives have been used to synthesize a range of other heterocyclic compounds, such as s-triazolo[4,3-a] 1,3,5-triazines, which are valuable in medicinal chemistry and materials science. researchgate.net The synthesis of 2,4,6-triaryl-1,3,5-triazines can be achieved through iron-catalyzed cyclization or chromium-catalyzed dehydrogenative coupling, highlighting the role of transition metals in triazine chemistry. researchgate.netresearchgate.net
Development of Supported Catalytic Systems
A key strategy in heterogeneous catalysis is the immobilization of active metal species onto a solid support to enhance stability, recyclability, and efficiency. unipi.itnih.gov Triazine-based COFs are excellent scaffolds for this purpose. A triazine COF (trzn-COF) has been used as a support for single-atom palladium catalysts (Pd1/trzn-COF). scispace.com This supported catalyst demonstrated high activity for CO oxidation, proceeding through a plausible tri-molecular Eley-Rideal (TER) mechanism. The interaction between the palladium d-orbitals and the π-system of the triazine COF was found to be crucial for the catalytic performance. scispace.com Similarly, palladium nanoparticles have been immobilized on supports like poly(4-vinylpyridine) for use in Suzuki-Miyaura reactions, a powerful method for forming C-C bonds. unipi.it The porous and functionalizable nature of triazine frameworks provides an ideal environment for stabilizing metal nanoparticles and single atoms, preventing their aggregation and deactivation. scispace.com
| Catalyst System | Support Material | Catalytic Reaction | Key Finding | Reference(s) |
| Pd₁/trzn-COF | Triazine-based Covalent Organic Framework (trzn-COF) | CO Oxidation | High catalytic activity via a tri-molecular Eley-Rideal (TER) mechanism. | scispace.com |
| Cu(II) Complexes | In situ formed with Pyrazole-based ligands | Catechol Oxidation | Catalytic activity depends on the ligand, counter-ion, and solvent. | mdpi.com |
| Pd NPs | Poly(4-vinylpyridine) resin | Suzuki-Miyaura Reaction | Effective and recyclable catalyst for C-C bond formation. | unipi.it |
Development of Optoelectronic and Photofunctional Materials
The combination of an electron-deficient 1,3,5-triazine core with electron-donating or electron-withdrawing peripheral groups, such as the nitrophenyl moiety, gives rise to molecules with significant charge-transfer character. rsc.org This makes them excellent candidates for a wide range of optoelectronic and photofunctional applications, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. researchgate.netrsc.org
Derivatives of 1,3,5-triazine are extensively researched for their photoluminescent properties. rsc.org Star-shaped molecules based on a triazine core can act as fluorescent sensors for nitro-containing explosives, where the fluorescence is quenched upon interaction with the analyte. researchgate.netrsc.org The electron-deficient nature of the triazine ring facilitates its use as an acceptor unit in donor-π-acceptor (D-π-A) chromophores. Theoretical studies using density functional theory (DFT) have been employed to design novel 1,3,5-triazine derivatives and predict their optoelectronic properties, such as their HOMO-LUMO energy gaps and nonlinear optical responses. researchgate.netdntb.gov.ua
Furthermore, extended 2,4,6-triphenyl-1,3,5-triazine derivatives have demonstrated significant two-photon absorption (2PA) cross-sections. mdpi.comresearchgate.net These materials are of interest for applications in two-photon fluorescence imaging and optical data storage. rsc.orgmdpi.com The 2PA performance is highly dependent on the nature of the peripheral substituents, with electron-releasing groups generally leading to better performance. researchgate.net The photosensitivity of triazine-based systems has also been harnessed to create photochromic materials, such as a metal-organic cage based on a 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) ligand that exhibits pronounced color change under room light. nih.gov
| Compound/Material Class | Key Property | Potential Application(s) | Reference(s) |
| Star-shaped arylvinyl 1,3,5-triazines | Photoluminescence | Fluorescent sensors for nitroaromatics | rsc.org |
| 2,4,6-Triphenyl-1,3,5-triazine derivatives | Two-Photon Absorption (2PA) | Nonlinear optics, Bio-imaging | mdpi.comresearchgate.net |
| Triazine-based COFs (e.g., DTZ-COF) | Enhanced Photoluminescence | Chemical sensors (e.g., for picric acid) | researchgate.net |
| Triazine-carbazole derivatives | Bipolar charge transport | Host materials for OLEDs | researchgate.net |
| Zn-triazine metal-organic cage | Photochromism | Photosensitive materials, Optical switches | nih.gov |
Application as Probes and Reagents in Advanced Analytical Techniques
Derivatives of 6-(4-nitrophenyl)-1,3,5-triazin-2(1H)-one are emerging as a significant class of compounds in the development of advanced analytical techniques. Their inherent structural features, including the electron-deficient triazine ring and the nitro-functionalized phenyl group, make them highly suitable for applications as selective probes and reagents. These characteristics facilitate strong interactions with various analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and specific binding events, leading to discernible changes in their optical or electrochemical properties.
The analytical utility of nitrophenyl-substituted triazine derivatives is particularly evident in the field of chemical sensing. Researchers have successfully synthesized and employed these compounds as fluorescent and colorimetric probes for the detection of a range of analytes, including hazardous nitroaromatic compounds and various ions. The presence of the nitro group often plays a crucial role in the sensing mechanism, either by influencing the electronic properties of the molecule or by acting as a binding site.
Recent studies have highlighted the potential of triazine-based fluorescent probes for the sensitive and selective detection of nitroaromatic explosives. For instance, novel multifunctional fluorescent probes based on a triazine scaffold have demonstrated excellent performance in detecting picric acid (PA) with very low detection limits. researchgate.net The sensing mechanism in such cases often involves fluorescence quenching upon interaction with the analyte.
Furthermore, triazine derivatives have been incorporated into more complex systems like metal-organic frameworks (MOFs) and conjugated polymers to enhance their sensing capabilities. These materials leverage the triazine core's properties in a structured and often porous environment, leading to improved sensitivity and selectivity. For example, triazine-based conjugated microporous polymers have shown high efficacy in the fluorescence sensing of o-nitrophenol.
The versatility of the triazine scaffold allows for facile chemical modification, enabling the tuning of photophysical properties and the introduction of specific recognition sites for target analytes. This adaptability has led to the development of probes for a variety of targets beyond nitroaromatics. While specific data on this compound is limited in publicly available literature, the performance of analogous nitrophenyl-triazine derivatives provides a strong indication of their potential in advanced analytical techniques. The table below summarizes the performance of some representative triazine-based analytical probes.
| Probe/Sensor Platform | Target Analyte | Analytical Technique | Key Performance Metrics |
| Multifunctional Triazine Probes (T1 and T2) | Picric Acid (PA) | Fluorescence Spectroscopy | Limit of Detection (LOD): 1.94 nM (T1), 2.24 nM (T2) researchgate.net |
| Schiff Base Ligand (H2L) and its Cd(II) Complex | 1,3,5-Trinitrotoluene (TNT) | Fluorescence Spectroscopy | LOD: 0.094 µM (H2L) researchgate.net |
| Triazine-based Organic Compounds (ITA and DIT) | 4-Nitroaniline (B120555) (4-NA) | Fluorescence Spectroscopy | On-site detection using portable paper-strips nih.gov |
| Polyaniline-Ag (PANI-Ag) Composite | 2,4,6-Trinitrophenol (TNP) | Fluorescence Spectroscopy | Quenching Constant (Ksv): 0.1037 × 10⁶ M⁻¹; LOD: 5.58 × 10⁻⁷ M mdpi.com |
| Polyaniline-Ag (PANI-Ag) Composite | Dinitrobenzene (DNB) | Fluorescence Spectroscopy | Ksv: 0.161 × 10⁴ M⁻¹; LOD: 23.30 × 10⁻⁶ M mdpi.com |
Future Research Directions and Emerging Paradigms in 6 4 Nitrophenyl 1,3,5 Triazin 2 1h One Chemistry
Green Chemistry Approaches to Triazinone Synthesis
The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic routes for 1,3,5-triazine (B166579) derivatives. nih.gov Traditional methods for preparing the triazine core often involve harsh reaction conditions and hazardous reagents. chim.it Future research will increasingly focus on green chemistry principles to synthesize 6-(4-nitrophenyl)-1,3,5-triazin-2(1H)-one and related structures.
Key areas of development include:
Microwave-Assisted Synthesis: This technique offers rapid heating, significantly reducing reaction times from hours to minutes and often leading to higher yields and cleaner reactions compared to conventional heating. chim.it Microwave irradiation has been successfully used for the preparation of various 1,3,5-triazines, often under solvent-free conditions, which enhances the green credentials of the synthesis. chim.it
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemical methods provide an energy-efficient alternative for synthesizing triazine derivatives. nih.govmdpi.com Reactions can often be conducted in aqueous media, minimizing the reliance on volatile organic solvents. mdpi.com Studies have shown that sonication can produce triazine compounds in as little as five minutes with high yields. nih.gov A comparative analysis using green chemistry metrics revealed a sonochemical protocol to be significantly "greener" than classical heating methods. nih.govambeed.com
Solvent-Free and Aqueous Media Reactions: Eliminating organic solvents is a cornerstone of green chemistry. Future protocols will likely explore solid-state reactions or the use of water as a solvent, which is non-toxic, inexpensive, and environmentally safe. nih.govchim.it
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate reactions between reagents in immiscible phases (e.g., organic and aqueous). mdpi.com This approach can accelerate reaction rates and improve efficiency in the synthesis of substituted triazines from precursors like cyanuric chloride. mdpi.com
| Methodology | Typical Reaction Time | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 5-6 hours | Organic (e.g., DMF, Ethanol) | Well-established procedures | mdpi.com |
| Microwave Irradiation | 10-15 minutes | Solvent-free or minimal DMSO | Rapid heating, reduced time, high yields, cleaner reactions | chim.itmdpi.com |
| Ultrasonication | 5-35 minutes | Water or Ethanol | High yields, short reaction times, use of green solvents | nih.govmdpi.com |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond established synthetic routes, future research will delve into the novel reactivity of the this compound scaffold. The interplay between the electron-deficient triazine ring and the nitrophenyl substituent could lead to unprecedented chemical transformations.
An area of particular interest is the reactivity of the nitro group under specific reaction conditions. For instance, in studies on related (3-nitrophenyl)-1,2,4-triazines, an unexpected reduction of the nitro group to an amino group was observed during high-temperature aza-Diels-Alder reactions. researchgate.net This suggests that the triazine ring can influence the reactivity of its substituents in surprising ways. Future investigations could explore whether the this compound core can mediate or participate in similar reductive cyclizations or other intramolecular transformations.
Furthermore, the triazine core itself can undergo transformations. While the synthesis of triazines often relies on the nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor, controlling the temperature allows for sequential substitution to create mono-, di-, or tri-substituted products. nih.govmdpi.com Exploring the limits of this reactivity with sterically demanding or electronically unusual nucleophiles could yield novel derivatives.
Synergistic Integration of Experimental and Computational Methodologies
The convergence of experimental and computational chemistry provides a powerful toolkit for accelerating the discovery and optimization of triazinone-based compounds. nih.govnih.gov This synergistic approach allows for a deeper understanding of molecular properties, reaction mechanisms, and biological interactions at a level of detail that is often inaccessible through experiments alone. researchgate.netresearchgate.net
Future research on this compound will likely employ:
Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net This method can predict molecular orbital energies (HOMO-LUMO), which are linked to chemical reactivity, and help elucidate reaction mechanisms. nih.govmdpi.com
Molecular Docking and Molecular Dynamics (MD) Simulations: These in silico techniques are crucial for predicting and analyzing the interaction of triazinone derivatives with biological targets. nih.govnih.gov Docking can identify preferred binding modes, while MD simulations provide insights into the dynamic stability of the ligand-receptor complex over time. nih.govnih.gov
Integrated Spectroscopic and Computational Analysis: Combining experimental data from techniques like Saturation Transfer Difference (STD) NMR with computational modeling can provide detailed insights into ligand-protein binding. nih.gov For example, STD NMR can identify which parts of a molecule are in close contact with a protein, validating and refining binding models generated by docking and MD simulations. nih.gov
This integrated approach has been successfully used to optimize 4,6-substituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα, demonstrating the power of combining molecular simulations with biochemical and biophysical assays to guide molecular design. nih.gov
| Technique | Type | Application in Triazinone Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Computational | Predicting electronic structure, reactivity, and reaction mechanisms | nih.govresearchgate.net |
| Molecular Docking | Computational | Predicting binding modes and affinities with biological targets | nih.govnih.gov |
| Molecular Dynamics (MD) | Computational | Simulating the dynamic behavior and stability of ligand-receptor complexes | nih.govnih.gov |
| Saturation Transfer Difference (STD) NMR | Experimental | Identifying ligand epitopes involved in protein binding | nih.gov |
| X-ray Crystallography | Experimental | Determining the precise 3D structure of molecules and complexes | chim.itrsc.org |
Design Principles for Next-Generation Functional Materials Based on Triazinone Scaffolds
The rigid, planar structure and hydrogen-bonding capabilities of the triazinone core make it an attractive building block (scaffold) for the development of advanced functional materials. Future research will focus on establishing clear design principles to create materials with tailored properties.
A promising application area is in tissue engineering. Recent studies have shown that thermosets based on triazine-trione (TATO) scaffolds can be fabricated into various forms, including rigid discs, elastic films, and 3D printed objects. nih.govnih.gov These materials have demonstrated excellent cytocompatibility, supporting cell proliferation and differentiation, making them suitable for regenerative medicine. nih.govnih.gov
Key design principles for developing functional materials from this compound scaffolds will involve:
Tunability of Mechanical Properties: By modifying the substituents on the triazine ring, it is possible to control properties like the glass transition state (Tg) and compression modulus. For example, different ester-containing TATO formulations have yielded materials ranging from soft (compression modulus of 19.3 MPa) to hard (411 MPa). nih.gov The introduction of the nitrophenyl group could further modulate these properties through intermolecular interactions.
Controlled Porosity and Morphology: Techniques like solvent-casting and 3D printing can be used to create scaffolds with specific micro- and nano-surface morphologies that mimic the natural extracellular matrix, which is crucial for guiding cell behavior. nih.govnih.gov
Photochemical Functionalization: The use of photo-clickable chemistry, such as thiol-ene/yne reactions, allows for the solvent-free curing of triazinone-based resins at room temperature. nih.govnih.gov This provides a versatile method for fabricating complex scaffold architectures for tissue engineering applications. nih.gov The nitrophenyl group might also offer unique photochemical handles for further material modification.
By systematically exploring the relationship between molecular structure and macroscopic properties, researchers can develop a new generation of smart materials based on the this compound scaffold for diverse applications ranging from biomedicine to electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
